molecular formula C22H16N4O2S2 B2652874 N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1105249-05-5

N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2652874
M. Wt: 432.52
InChI Key: FYUWYGKUYLQVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H16N4O2S2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Enzyme Inhibition

  • A study by Gangjee et al. (2008) highlighted the synthesis of analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One classical analogue demonstrated potent dual inhibitory activities, indicating the therapeutic potential of these compounds in cancer treatment Gangjee et al., 2008.

Antitumor Activity

  • Research by Hafez and El-Gazzar (2017) on new 4-substituted thieno[3,2-d]pyrimidine derivatives revealed potent anticancer activities against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, highlighting their potential as antitumor agents Hafez & El-Gazzar, 2017.

Antimicrobial and Anti-inflammatory Activities

  • Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated promising antimicrobial activities, indicating their potential use in combating bacterial and fungal infections Darwish et al., 2014.
  • Another study by Abdulla (2008) focused on synthesizing pyridines, pyrimidinone, oxazinones, and their derivatives as anti-inflammatory agents, using abietic acid as the starting material. These compounds showed good anti-inflammatory activity, comparable to Prednisolone® Abdulla, 2008.

Crystal Structure Analysis

  • Subasri et al. (2016) conducted a study on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which revealed insights into the molecular conformations and interactions, contributing to the understanding of structural characteristics vital for their biological activities Subasri et al., 2016.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-26-21(28)20-19(16(12-29-20)14-7-3-2-4-8-14)25-22(26)30-13-18(27)24-17-10-6-5-9-15(17)11-23/h2-10,12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWYGKUYLQVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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